molecular formula C16H16N2O3 B1303538 Ethyl 4-[(phenylcarbamoyl)amino]benzoate CAS No. 13142-97-7

Ethyl 4-[(phenylcarbamoyl)amino]benzoate

Cat. No.: B1303538
CAS No.: 13142-97-7
M. Wt: 284.31 g/mol
InChI Key: ZQQOCJVXRQETBR-UHFFFAOYSA-N
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Description

Ethyl 4-[(phenylcarbamoyl)amino]benzoate is an organic compound with the molecular formula C16H16N2O3. It is known for its versatile applications in scientific research, particularly in the fields of pharmaceuticals, organic synthesis, and medicinal chemistry. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenylcarbamoyl group, and an amino benzoate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-[(phenylcarbamoyl)amino]benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-aminobenzoate with phenyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(phenylcarbamoyl)amino]benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding amine.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base (e.g., triethylamine).

Major Products Formed

    Hydrolysis: 4-[(phenylcarbamoyl)amino]benzoic acid and ethanol.

    Reduction: Ethyl 4-[(phenylcarbamoyl)amino]benzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(phenylcarbamoyl)amino]benzoate has a wide range of applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocycles and polymers.

    Medicinal Chemistry: Researchers utilize this compound to study the structure-activity relationships (SAR) of potential drug candidates.

    Industry: It is employed in the production of specialty chemicals and materials, including dyes and pigments.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-aminobenzoate: A precursor in the synthesis of ethyl 4-[(phenylcarbamoyl)amino]benzoate, known for its use as a local anesthetic.

    Ethyl 4-(dimethylamino)benzoate: Another ester derivative with applications in photoinitiators and UV-curable coatings.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the phenylcarbamoyl and amino benzoate groups allows for diverse applications in various fields, making it a valuable compound in scientific research.

Properties

IUPAC Name

ethyl 4-(phenylcarbamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-2-21-15(19)12-8-10-14(11-9-12)18-16(20)17-13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQQOCJVXRQETBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377644
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13142-97-7
Record name ethyl 4-(3-phenylureido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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